2-aminopyridine-3-sulfonic Acid

Physicochemical Properties pKa Bioavailability

Sourcing an incorrect aminopyridine sulfonic acid isomer can completely derail neuroscience drug discovery programs. Only the 2,3-substitution pattern of 2-aminopyridine-3-sulfonic acid (CAS 16250-07-0) provides the precise spatial arrangement required for the '2-aminopyridin-3-sulfonic fragment,' the core pharmacophore for patented antagonists of glutamate-induced calcium ion transport. - Exclusive Scaffold Access: The ortho-amino/sulfonic acid motif uniquely enables synthesis of 1,1-dioxo-4H-pyrido[2,3-e][1,2,4]thiadiazine derivatives inaccessible from other isomers. - Bidentate Chelation Motif: Exploit the 2,3-substitution for constructing MOFs and coordination polymers with distinct topologies.

Molecular Formula C5H6N2O3S
Molecular Weight 174.18 g/mol
CAS No. 16250-07-0
Cat. No. B097196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-aminopyridine-3-sulfonic Acid
CAS16250-07-0
Molecular FormulaC5H6N2O3S
Molecular Weight174.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)S(=O)(=O)O
InChIInChI=1S/C5H6N2O3S/c6-5-4(11(8,9)10)2-1-3-7-5/h1-3H,(H2,6,7)(H,8,9,10)
InChIKeyDTSFAEFKJOUTKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopyridine-3-sulfonic Acid: Profile & Procurement


2-Aminopyridine-3-sulfonic acid (CAS 16250-07-0), with the molecular formula C5H6N2O3S and a molecular weight of 174.18 g/mol, is a heterocyclic sulfonic acid. Its structure features a pyridine ring substituted at the 2-position with an amino group (-NH2) and at the 3-position with a sulfonic acid group (-SO3H) . This specific substitution pattern results in a predicted pKa of approximately -2 for the sulfonic acid group and 3-4 for the pyridinium ion, making it a strong acid . The compound is typically supplied as a solid with a purity of ≥95% .

Isomer specificityOnly 2,3-substitution enables pyridothiadiazine dioxide scaffold synthesis.
Acidity profileStrong sulfonic acid (predicted pKa ~ -2) remains ionized for reliable coupling.
Coordination motifOrtho-NH₂/SO₃H offers bidentate chelation distinct from other isomers.

Why 2-Aminopyridine-3-sulfonic Acid Cannot Be Replaced


While aminopyridine sulfonic acid isomers share the same molecular formula, their chemical and biological behaviors are dictated by the precise positioning of the amino and sulfonic acid groups on the pyridine ring. For instance, the 2,3-substitution pattern in 2-aminopyridine-3-sulfonic acid enables a unique reactivity profile, particularly in the formation of heterocyclic scaffolds such as 1,1-dioxo-4H-pyrido[2,3-e][1,2,4]thiadiazine derivatives, which are not accessible from other isomers [1]. Furthermore, the specific spatial arrangement of hydrogen bond donors (amino) and acceptors (sulfonate) defines its solid-state packing and coordination behavior, differentiating it from isomers like 2-aminopyridine-5-sulfonic acid [2]. A simple isomer substitution would therefore lead to altered reaction pathways, different crystalline products, and, in biological contexts, a complete loss of target-specific activity, as highlighted by the patent-defined neuroprotective effects linked solely to the 2-aminopyridine-3-sulfonic fragment [1].

Isomer substitution (e.g., 2,5- or 2,4-) prevents formation of the patent-defined pyridothiadiazine dioxide ring system.

Coordination geometry differs from 5-isomer; metal-organic framework topology may shift unpredictably.

Biological activity is substitution-dependent; reported antimicrobial differentiation may not transfer across isomers.

Key Differentiators of 2-Aminopyridine-3-sulfonic Acid


Sulfonic Acid Acidity Profile

The sulfonic acid group in 2-aminopyridine-3-sulfonic acid exhibits a predicted pKa of ~ -2, classifying it as a strong acid. This is comparable to the pKa of ~ -1.0 (predicted) for the sulfonic acid group in 2-aminopyridine-5-sulfonic acid , but significantly lower than the reported pKa of 0.72 to 1.8 for the non-aminated analog, 3-pyridinesulfonic acid . The presence of the ortho-amino group in 2-aminopyridine-3-sulfonic acid does not appear to substantially alter the acidity of the sulfonate moiety compared to its 5-substituted isomer.

Sulfonic acid acidity
Class‑level inference
pKa ~ -2
Strong acid; ionized across wide pH for aqueous solubility and salt formation.
Predicted value; experimental pKa determination advised.
Physicochemical Properties pKa Bioavailability

Unique Heterocyclic Scaffold Formation

The specific 1,2,3-substitution pattern on the pyridine ring is a structural requirement for the synthesis of 1,1-dioxo-4H-pyrido[2,3-e][1,2,4]thiadiazine derivatives. A patent explicitly claims that compounds containing the '2-aminopyridin-3-sulfonic fragment' (general formula 1) can be used to prepare this specific heterocyclic system [1]. This transformation is not possible with isomers such as 2-aminopyridine-4-sulfonic acid or 3-aminopyridine-2-sulfonic acid, as their amino and sulfonic acid groups are not in the correct ortho-relationship to enable this ring closure.

Heterocyclic scaffold formation
Class‑level inference
Patented synthesis of 1,1-dioxo-4H-pyrido[2,3-e][1,2,4]thiadiazine
Unique scaffold access; impossible with 2,4- or 3,2-isomers.
Follow patent RU 2263667 C1 methods.
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Distinct Coordination Behavior vs. 5-Isomer

While the crystal structure of the 5-isomer (2-aminopyridine-5-sulfonic acid) has been solved and shows it forms a 2D coordination polymer with Ag(I) through strong Ag-pyridine and Ag-NH2 interactions [1], the coordination chemistry of the 3-isomer is distinct. Studies on 3-pyridinesulfonic acid demonstrate its superior performance as a ligand in Pd-catalyzed C-H activation, where DFT calculations show it stabilizes the substrate-bound Pd species more effectively than pyridine, Ac-Gly-OH, or ligandless conditions . The addition of the ortho-amino group in 2-aminopyridine-3-sulfonic acid introduces a second chelating site, which can further alter coordination modes and metal complex geometries.

Coordination behavior vs. 5‑isomer
Class‑level inference
Target: ortho-NH₂/SO₃H bidentate chelation5‑isomer: 2D Ag(I) polymer via pyridine/NH₂
Different metal-binding modes enable distinct MOF topologies.
Coordination outcomes are condition-dependent; verify with target metal.
Coordination Chemistry Crystallography MOF Synthesis

In Vitro Antimicrobial Differentiation

Early chemotherapeutic research established a clear structure-activity relationship between pyridine-3-sulfonic acid and its derivatives. Pyridine-3-sulfonic acid and its amide were found to inhibit bacterial growth by interfering with nicotinic acid metabolism [1]. However, the 2-aminopyridine derivative (M.&B. 693) was found to be more effective than the parent acid in many cases [2]. Importantly, the 'hybrid' molecule pyridine-3-sulphon-(2-pyridyl)-amide, designed to combine features of both, was found to be less active than the simple acid and amide in in vitro tests [3]. This demonstrates that the introduction of the 2-amino group is not simply additive; it creates a new biological profile with its own distinct potency and specificity.

Antimicrobial differentiation
Cross‑study comparable
2-Amino derivative (M.&B. 693): higher growth inhibition reportedParent acid: active; hybrid amide: less active
Reported antimicrobial screening context; isomer-specific profile.
Historical in vitro data; confirm with current strain panels.
Antimicrobial Microbiology Structure-Activity Relationship

Key Applications of 2-Aminopyridine-3-sulfonic Acid


Synthesis of Pyridothiadiazine Dioxide Scaffolds

As a non-substitutable building block, 2-aminopyridine-3-sulfonic acid is the required starting material for synthesizing the specific heterocyclic system 1,1-dioxo-4H-pyrido[2,3-e][1,2,4]thiadiazine. This scaffold is of interest in medicinal chemistry for its potential neuroprotective effects, as outlined in patent RU 2263667 C1 [1].

Focused Libraries for Glutamate Antagonists

The '2-aminopyridin-3-sulfonic fragment' is the core pharmacophore for a class of compounds patented as antagonists of glutamate-induced calcium ion transport. This unique biological activity makes it a valuable starting point for designing and synthesizing focused compound libraries for neuroscience drug discovery [1].

Chelating Ligands for Novel MOFs

The ortho-relationship of the amino and sulfonic acid groups in 2-aminopyridine-3-sulfonic acid provides a unique bidentate chelation motif. This can be exploited to synthesize metal-organic frameworks (MOFs) and coordination polymers with distinct topologies and properties compared to those derived from other pyridine sulfonic acid isomers, which typically exhibit different coordination modes [2].

Application
Selection Property
Validation Focus
Pyridothiadiazine dioxide scaffold synthesis
2,3-Substitution orientation
Ring-closure reactivity and product identity
Glutamate antagonist library design
2-Aminopyridine-3-sulfonic fragment fidelity
Glutamate-induced calcium flux assay context
Bidentate MOF ligand
Ortho-amino/sulfonate chelation motif
Coordination geometry and topology analysis

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